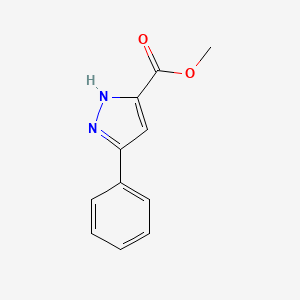

methyl 3-phenyl-1H-pyrazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAFVODFXYSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349390 | |

| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56426-35-8 | |

| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-phenyl-1H-pyrazole-5-carboxylate

Introduction: The Significance of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[1][2] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anti-cancer, and neuroprotective properties.[1][3][4][5] This versatility stems from the pyrazole ring's unique electronic properties and its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.

This guide focuses on a key derivative, methyl 3-phenyl-1H-pyrazole-5-carboxylate (C₁₁H₁₀N₂O₂).[6] This molecule serves not only as a valuable building block for more complex pharmaceutical compounds but also as a subject of interest for its intrinsic biological potential. We will provide a detailed exploration of a robust synthetic route and the comprehensive characterization required to verify its structure and purity, offering field-proven insights for researchers in organic synthesis and drug development.

Part 1: Synthesis via Claisen-Knorr Condensation

The synthesis of the pyrazole ring is a well-trodden path in organic chemistry, with several established methods, including [3+2] cycloaddition reactions and multicomponent strategies.[7][8][9][10][11] However, for both scalability and reliability, the Knorr pyrazole synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remain a preferred route.[12]

Causality Behind Experimental Choices

Our selected method is a two-step, one-pot synthesis starting from a Claisen condensation to form the requisite β-ketoester, followed by a Knorr-type cyclization with hydrazine. This approach is advantageous due to the high availability and low cost of the starting materials (acetophenone and dimethyl oxalate), straightforward reaction conditions, and generally high yields. The regioselectivity of the cyclization is controlled by the differential reactivity of the two carbonyl groups in the β-ketoester intermediate, leading predictably to the desired 3-phenyl-5-carboxylate isomer.

Experimental Workflow Diagram

Caption: Figure 1. One-pot synthesis workflow.

Detailed Experimental Protocol

Materials:

-

Acetophenone

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe), 25 wt% in Methanol

-

Methanol (anhydrous)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Hydrochloric acid (HCl), 2M

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

Formation of the β-Ketoester: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (50 mL). Carefully add sodium methoxide solution (25 wt% in MeOH, 1.2 equivalents) to the flask under an inert atmosphere (e.g., Nitrogen).

-

In a separate beaker, prepare a solution of acetophenone (1.0 eq) and dimethyl oxalate (1.1 eq) in anhydrous methanol (20 mL).

-

Add the acetophenone/dimethyl oxalate solution dropwise to the stirring sodium methoxide solution at room temperature over 30 minutes. An exothermic reaction and the formation of a thick yellow precipitate (the sodium salt of the β-ketoester) will be observed.

-

After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours to ensure complete condensation. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cyclization: Cool the reaction mixture to room temperature. Slowly add hydrazine hydrate (1.5 eq) dropwise to the stirring suspension. Caution: This addition can be exothermic.

-

Once the hydrazine addition is complete, return the mixture to reflux and heat for an additional 4-6 hours, until TLC analysis indicates the consumption of the intermediate.

-

Workup and Isolation: Cool the flask in an ice bath. Slowly and carefully acidify the reaction mixture to pH ~5-6 by adding 2M HCl. A precipitate should form.

-

Stir the mixture in the ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and a small amount of cold ethyl acetate.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white or off-white solid.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is a critical step that relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The disappearance of signals corresponding to the starting materials and the appearance of a new, consistent set of signals in the product spectra provide unequivocal proof of a successful transformation.

Data Presentation: Expected Spectroscopic Data

| Technique | Parameter | Expected Value / Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~13.0 ppm (br s, 1H) | N-H proton of the pyrazole ring (can exchange with D₂O) |

| (400 MHz, DMSO-d₆) | ~7.8-7.9 ppm (m, 2H) | Ortho-protons of the phenyl group | |

| ~7.4-7.5 ppm (m, 3H) | Meta- and Para-protons of the phenyl group | ||

| ~7.1 ppm (s, 1H) | C4-H proton of the pyrazole ring[13] | ||

| ~3.9 ppm (s, 3H) | -OCH₃ protons of the methyl ester[13] | ||

| ¹³C NMR | Chemical Shift (δ) | ~161 ppm | C=O of the ester group |

| (101 MHz, DMSO-d₆) | ~148 ppm | C3 of the pyrazole ring (attached to phenyl) | |

| ~139 ppm | C5 of the pyrazole ring (attached to ester) | ||

| ~129-131 ppm | Carbons of the phenyl ring (multiple signals) | ||

| ~108 ppm | C4 of the pyrazole ring | ||

| ~52 ppm | -OCH₃ carbon of the ester group | ||

| FT-IR | Wavenumber (ν) | 3100-3300 cm⁻¹ (broad) | N-H stretching vibration[14][15] |

| (ATR) | ~3050 cm⁻¹ (sharp) | Aromatic C-H stretching | |

| ~1725 cm⁻¹ (strong, sharp) | C=O stretching of the ester[13][16] | ||

| ~1590, 1480 cm⁻¹ | C=C and C=N ring stretching vibrations | ||

| Mass Spec. | m/z | 203.08 [M+H]⁺ | Corresponds to the protonated molecular ion (C₁₁H₁₀N₂O₂ has MW of 202.21)[6] |

| (ESI+) | 225.06 [M+Na]⁺ | Corresponds to the sodium adduct of the molecular ion |

Conclusion

This guide has detailed a reliable and efficient one-pot method for the synthesis of this compound, a molecule of significant interest in pharmaceutical research. The protocol's success is predicated on the classic Claisen-Knorr condensation pathway, chosen for its robustness and predictability. Furthermore, we have established a comprehensive characterization framework. The corroborative data from NMR, FT-IR, and mass spectrometry create a self-validating system, ensuring researchers can be confident in the structural integrity and purity of their synthesized material. This foundational knowledge is crucial for the subsequent development of novel pyrazole-based therapeutics.

References

- Vertex AI Search. (2026). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis.

-

ACS Publications. (2026). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2026). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

National Institutes of Health. (2026). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Retrieved from [Link]

-

European Journal of Organic Chemistry. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Retrieved from [Link]

-

Synfacts. (2023). Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Retrieved from [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

Organic Chemistry Portal. (2026). Pyrazole synthesis. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

-

Pharmaguideline. (2026). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

ResearchGate. (2026). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (2026). A vibrational assignment for pyrazole - Journal of the Chemical Society B. Retrieved from [Link]

-

KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

ResearchGate. (2026). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]

-

MDPI. (2026). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

MDPI. (2026). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

-

PubChem. (2026). This compound. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C11H10N2O2 | CID 644585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Chemical Properties of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate

Executive Summary: Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic organic compound featuring a core pyrazole ring substituted with a phenyl group and a methyl ester. This structure serves as a highly versatile and valuable building block in synthetic and medicinal chemistry. Its importance is underscored by the prevalence of the pyrazole scaffold in a wide array of pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of its synthesis, physicochemical characteristics, spectroscopic profile, and chemical reactivity. It is intended for researchers, scientists, and professionals in drug development who utilize pyrazole-based synthons for creating novel, high-value molecules.

Introduction

The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to act as a potent pharmacophore, engaging with a multitude of biological targets. Consequently, pyrazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents.[1][2][3] The scaffold's synthetic tractability and the ability to readily functionalize its core positions make it an attractive template for combinatorial chemistry and lead optimization campaigns.[4]

Profile of this compound

This compound (CAS No. 56426-35-8) is a key intermediate in this chemical class.[5] Its structure combines the stable pyrazole core with a phenyl group at the 3-position, which can modulate biological activity and physicochemical properties, and a methyl carboxylate group at the 5-position. This ester functionality is a critical handle for further chemical modification, such as conversion to amides, hydrazides, or other derivatives, thereby providing a gateway to vast chemical libraries for drug discovery and materials science.[3]

Synthesis and Elucidation

Primary Synthetic Pathways

The construction of the 3-phenyl-1H-pyrazole-5-carboxylate core is typically achieved through two robust and well-established synthetic strategies:

-

Knorr-Type Condensation: This classical and highly reliable method involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[4] For the title compound, the reaction between a benzoyl-substituted β-ketoester and hydrazine hydrate is a direct and efficient route. The choice of an unsymmetrical diketone can lead to regioisomeric products, but reaction conditions can often be tuned to favor the desired isomer.

-

1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a carbon-carbon multiple bond.[4] For instance, the reaction of ethyl diazoacetate with an appropriately substituted alkyne can yield the pyrazole-5-carboxylate scaffold with excellent regioselectivity.[4] The causality behind this method's efficacy lies in the predictable orbital interactions that govern the cycloaddition, often leading to a single major product under mild conditions.

Detailed Experimental Protocol: Synthesis via Condensation

This protocol outlines a standard Knorr-type synthesis, which is favored for its operational simplicity and use of readily available starting materials.

Objective: To synthesize this compound from a suitable β-ketoester and hydrazine.

Materials:

-

Methyl 4-phenyl-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Glacial acetic acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve methyl 4-phenyl-2,4-dioxobutanoate (1.0 eq) in glacial acetic acid (5-10 mL per gram of ketoester).

-

Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with stirring. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid and unreacted hydrazine.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure this compound as a crystalline solid.

Workflow Visualization

Caption: Knorr-type synthesis workflow for this compound.

Physicochemical and Spectroscopic Properties

Core Physical Properties

The fundamental physical and chemical identifiers for the title compound are summarized below. While experimental melting point and solubility data are not consistently reported in publicly available literature, typical compounds of this class are crystalline solids with limited solubility in water but good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 56426-35-8 | [5] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [5] |

| Molecular Weight | 202.21 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO, Methanol, Chloroform (predicted) |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The expected data for this compound are highly characteristic.

| Technique | Expected Observations |

| ¹H NMR | ~13.0 ppm (br s, 1H): N-H proton of the pyrazole ring. ~7.8-7.9 ppm (m, 2H): Ortho-protons of the phenyl ring. ~7.4-7.5 ppm (m, 3H): Meta- and para-protons of the phenyl ring. ~7.2 ppm (s, 1H): H-4 proton of the pyrazole ring.[6] ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons.[3] |

| ¹³C NMR | ~162 ppm: Ester carbonyl carbon (C=O). ~150 ppm: C-3 of pyrazole (attached to phenyl). ~142 ppm: C-5 of pyrazole (attached to ester). ~129-131 ppm: Phenyl ring carbons. ~108 ppm: C-4 of pyrazole. ~52 ppm: Methyl ester (-OCH₃) carbon.[7] |

| FT-IR (cm⁻¹) | ~3200-3400 cm⁻¹: N-H stretching. ~3100-3150 cm⁻¹: Aromatic C-H stretching. ~1720-1740 cm⁻¹: Ester carbonyl (C=O) stretching.[3] ~1500-1600 cm⁻¹: C=N and C=C ring stretching. ~1250 cm⁻¹: C-O stretching of the ester. |

| Mass Spec. | m/z 202.07: [M]⁺ (Exact Mass: 202.0742).[5] m/z 203.08: [M+H]⁺. |

Chemical Reactivity and Derivatization

Tautomerism and N-Functionalization

The unsubstituted N-H of the pyrazole ring allows for prototropic tautomerism, where the proton can reside on either nitrogen atom. This dynamic equilibrium is a key feature of pyrazole chemistry.[8] The N-H proton is acidic and can be deprotonated with a suitable base, allowing for subsequent N-alkylation or N-acylation. This reaction is a critical step for modulating the compound's properties, but it must be carefully controlled as it can lead to a mixture of N1 and N2 regioisomers, the ratio of which is influenced by the substrate, electrophile, and reaction conditions.[8]

Ester Hydrolysis to 3-Phenyl-1H-pyrazole-5-carboxylic acid

A cornerstone reaction for this molecule is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation unlocks the potential for a vast array of subsequent reactions, most notably amide bond formation, which is fundamental in drug development. The hydrolysis is typically achieved under basic conditions.

Detailed Experimental Protocol: Base-Mediated Ester Hydrolysis

Objective: To convert this compound to 3-phenyl-1H-pyrazole-5-carboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol or Ethanol/Water solvent mixture

-

Hydrochloric acid (e.g., 1M HCl) for acidification

-

Standard stirring and filtration equipment

Procedure:

-

Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 v/v ratio).

-

Saponification: Add an aqueous solution of LiOH (2.0-2.5 eq) to the ester solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours.[9] Monitor the reaction by TLC until the starting ester spot has disappeared.

-

Solvent Removal: If heated, cool the reaction to room temperature. Remove the organic solvent (methanol) under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH is acidic (pH < 3).

-

Precipitation and Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure acid.

Reaction Mechanism Visualization

Caption: Mechanism for the base-mediated hydrolysis of the methyl ester.

Applications in Research and Drug Development

This compound is not an end product but a crucial starting point for more complex and biologically active molecules.

-

Synthon for Bioactive Scaffolds: The carboxylic acid derivative obtained from hydrolysis is a key precursor for synthesizing a wide range of amides and hydrazides. These functional groups are prevalent in many approved drugs and serve as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like kinases, proteases, and GPCRs.

-

Precursor for Fused Heterocycles: The pyrazole ring and its functional groups can be used to construct more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines or imidazo[1,2-b]pyrazoles, which often exhibit unique pharmacological profiles.[10]

-

Agrochemical Development: Beyond pharmaceuticals, the pyrazole carboxylate scaffold is a component in the development of modern agrochemicals, including herbicides and fungicides.[8] The ability to fine-tune the substituents allows for the creation of compounds with high efficacy and specific modes of action.

Conclusion

This compound is a compound of significant strategic value in chemical research and development. Its straightforward synthesis, well-defined spectroscopic properties, and predictable reactivity, particularly at the ester and N-H positions, make it an ideal scaffold for chemical diversification. For researchers in drug discovery and materials science, this molecule represents a reliable and versatile platform for the rational design and synthesis of novel functional molecules with tailored properties.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 644585, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18870913, N-methyl-3-phenyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

-

Eller, G. A., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. Available at: [Link]

-

Al-Mawsawi, L. Q., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3805. Available at: [Link]

-

Aslam, J., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 19(11), 17744-17753. Available at: [Link]

-

Eller, G. A., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Retrieved from [Link]

-

Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 942-32-5, 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Phenyl-3-Methyl-5-Pyrazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18774, 3-Methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]

-

Wiley. (n.d.). 1H-pyrazole-3-carboxylic acid, 1-(2-methylphenyl)-5-phenyl-, ethyl ester. SpectraBase. Retrieved from [Link]

-

J&K Scientific. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmacy and Technology, 11(7), 3192-3203. Available at: [Link]

-

Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Al-Zaydi, K. M. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 51-64. Available at: [Link]

-

Pinheiro, S., & de la Torre, M. C. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5898. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]

-

Özer Ilhan, I., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 19(4), 2611-2618. Available at: [Link]

-

Lokhande, P. D., et al. (2007). Synthesis and Pharmacological Activities of Some New 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 19(6), 4623-4630. Available at: [Link]

-

Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 7(4), 255–262. Available at: [Link]

-

Aslam, J., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Retrieved from [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C11H10N2O2 | CID 644585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate [mdpi.com]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. scirp.org [scirp.org]

spectroscopic data of methyl 3-phenyl-1H-pyrazole-5-carboxylate (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold in numerous pharmacologically active agents. Unambiguous structural confirmation and purity assessment are critical checkpoints in the synthesis and scale-up of such molecules. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data reporting to explain the causal links between molecular structure and spectral output, offering field-proven insights into data interpretation and experimental design.

Molecular Structure and Spectroscopic Expectations

The structure of this compound (C₁₁H₁₀N₂O₂) features a central 1H-pyrazole ring substituted with a phenyl group at the C3 position and a methyl carboxylate group at the C5 position. Its molecular weight is 202.21 g/mol .

Key Structural Features for Spectroscopic Analysis:

-

Aromatic Phenyl Group: This group is expected to produce signals in the aromatic region of NMR spectra (typically δ 7.0-8.0 ppm) and characteristic C=C stretching bands in the IR spectrum (~1600-1450 cm⁻¹).

-

Heterocyclic Pyrazole Ring: As a five-membered aromatic ring with two adjacent nitrogen atoms, it presents unique spectroscopic handles. The C4-H proton gives a distinctive singlet in the ¹H NMR spectrum. The N-H proton is exchangeable, and its chemical shift is highly dependent on solvent and concentration, providing clues about the intermolecular environment.

-

Methyl Ester Group (-COOCH₃): This functional group is readily identified by a sharp singlet for the methyl protons in ¹H NMR and a strong, characteristic carbonyl (C=O) stretching band in the IR spectrum.

-

Tautomerism: It is crucial for the researcher to recognize that 1H-pyrazoles substituted at the C3 and C5 positions exist as a mixture of tautomers. The N-H proton can reside on either nitrogen atom, leading to an equilibrium between the 3-phenyl and 5-phenyl tautomers. The observed spectra represent an average of these rapidly interconverting forms. For the purpose of this guide, we will refer to the compound by the IUPAC name this compound, while acknowledging this dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. A combined analysis of both ¹H and ¹³C NMR spectra provides a complete and unambiguous map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides critical information on the chemical environment of protons, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity). The characterization of this compound has been reported, confirming its structural features.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Field Insights |

|---|---|---|---|---|

| ~13.5 (Broad s) | Singlet (broad) | 1H | NH | The chemical shift of the pyrazole N-H proton is highly variable and serves as a probe for solvent interactions. In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to be significantly downfield (>12 ppm) and is often broad due to quadrupole broadening and chemical exchange with residual water. This confirms the presence of the 1H-pyrazole tautomer. |

| ~7.80 | Multiplet | 2H | Phenyl C2'-H , C6'-H | These are the ortho protons on the phenyl ring. They are deshielded due to their proximity to the electron-withdrawing pyrazole ring and their position on the periphery of the aromatic system. They typically appear as a multiplet, which can simplify to a doublet depending on resolution. |

| ~7.45 | Multiplet | 3H | Phenyl C3'-H , C4'-H , C5'-H | The meta and para protons of the phenyl ring resonate as a complex, overlapping multiplet in the mid-aromatic region. |

| ~7.20 | Singlet | 1H | Pyrazole C4-H | This sharp singlet is a hallmark of a 3,5-disubstituted pyrazole. Its chemical shift is influenced by the electronic nature of the substituents at C3 and C5. The electron-withdrawing ester group at C5 shifts this proton downfield compared to an unsubstituted pyrazole. |

| 3.91 | Singlet | 3H | -O-CH₃ | The methyl protons of the ester group appear as a sharp singlet, as there are no adjacent protons to induce splitting. Its chemical shift around 3.9 ppm is highly characteristic of a methyl ester. |

Note: Predicted chemical shifts and multiplicities are based on analysis of reported data for this compound and established principles of NMR spectroscopy.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides valuable information about their electronic environment and hybridization state.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale and Field Insights |

|---|---|---|

| ~161.0 | C =O (Ester) | The carbonyl carbon of the ester group is significantly deshielded due to the double bond and the electronegativity of the two oxygen atoms. It appears at the far downfield end of the spectrum, which is characteristic for this functional group. |

| ~151.0 | Pyrazole C 3 | The C3 carbon, attached to the phenyl group, is a quaternary (non-protonated) carbon within the aromatic pyrazole ring. Its chemical shift is influenced by both the ring electronics and the attached phenyl substituent. |

| ~140.0 | Pyrazole C 5 | The C5 carbon, attached to the ester group, is also a quaternary carbon. Its downfield shift is enhanced by the strong deshielding effect of the directly attached carbonyl group. |

| ~130.5 | Phenyl C 1' (ipso) | The ipso-carbon of the phenyl ring, which is the direct point of attachment to the pyrazole, is a quaternary carbon with a characteristic chemical shift in this region. |

| ~129.0 | Phenyl C 3', C 5' | These protonated aromatic carbons typically appear in the most electron-rich region of the phenyl signals. |

| ~128.5 | Phenyl C 4' | The para aromatic CH carbon. |

| ~126.0 | Phenyl C 2', C 6' | The ortho aromatic CH carbons. |

| ~109.0 | Pyrazole C 4 | The C4 carbon, being protonated, is typically the most upfield of the pyrazole ring carbons. Its chemical shift provides a clean, identifiable signal in the aromatic region. |

| ~52.5 | -O-C H₃ | The carbon of the methyl ester group appears in the aliphatic region, consistent with an sp³-hybridized carbon attached to an electronegative oxygen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is generated by the absorption of specific frequencies of infrared radiation, which correspond to the vibrational energies of molecular bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation and Field Insights |

|---|---|---|---|

| 3300 - 3150 (broad) | N-H Stretch | Pyrazole N-H | The broadness of this peak is a direct result of intermolecular hydrogen bonding between pyrazole molecules in the solid state or concentrated solution. Its presence is a definitive confirmation of the N-H group. |

| ~3100 | C-H Stretch (sp²) | Aromatic C-H | This absorption, typically appearing just above 3000 cm⁻¹, corresponds to the C-H stretching vibrations of both the phenyl and pyrazole rings. |

| ~2955 | C-H Stretch (sp³) | Aliphatic C-H | This peak, usually less intense, arises from the symmetric and asymmetric C-H stretching of the methyl ester group. |

| ~1730 | C=O Stretch | Ester Carbonyl | This is a strong, sharp, and highly diagnostic absorption band. Its position is definitive for the carbonyl of an α,β-unsaturated ester, which is a key feature for confirming the methyl carboxylate functionality. |

| 1600 - 1450 | C=C and C=N Stretches | Aromatic/Heteroaromatic Rings | This region of the spectrum contains multiple bands corresponding to the skeletal vibrations of the phenyl and pyrazole rings. These bands confirm the presence of the aromatic systems. |

| ~1250 | C-O Stretch | Ester C-O | This strong absorption is due to the asymmetric stretching of the C-O single bond of the ester group and is another key indicator of this functionality. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution instruments, the elemental composition of a molecule. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, both the parent molecule and its characteristic fragments can be detected, offering powerful structural confirmation.

Table 4: Expected Mass Spectrometry Data (Electron Ionization) for this compound

| m/z Value | Ion | Rationale for Formation |

|---|---|---|

| 202 | [M]⁺ | This is the molecular ion peak, which confirms the molecular weight of the compound. Its presence is critical for initial identification. |

| 171 | [M - OCH₃]⁺ | This significant fragment results from the loss of the methoxy radical (•OCH₃) from the ester group. This is a common and energetically favorable initial fragmentation step for methyl esters. |

| 143 | [M - COOCH₃]⁺ | This fragment arises from the loss of the entire carbomethoxy radical (•COOCH₃). The resulting ion, the 3-phenylpyrazole cation, is highly stabilized by its aromaticity. |

| 115 | [C₉H₅N]⁺ | Represents further fragmentation of the pyrazole ring system after initial losses. |

| 77 | [C₆H₅]⁺ | The phenyl cation is a very common and stable fragment in the mass spectra of phenyl-containing compounds and serves as a definitive indicator of the phenyl group's presence. |

The proposed fragmentation pathway is a key diagnostic tool that allows a scientist to piece together the molecular structure, confirming the connectivity of the phenyl, pyrazole, and methyl ester components.

Integrated Analysis and Experimental Protocols

A self-validating system of analysis requires that data from all techniques converge to support a single, unambiguous structure.

-

MS confirms the molecular weight (202 g/mol ) and the presence of phenyl and ester groups through fragmentation.

-

IR validates the key functional groups (N-H, C=O ester, aromatic rings) predicted by the structure.

-

NMR provides the final, high-resolution proof, showing the precise connectivity and chemical environment of every proton and carbon, confirming the 3,5-disubstitution pattern of the pyrazole ring.

Workflow and Data Integration

Caption: Workflow for Spectroscopic Characterization.

Proposed Mass Spectrometry Fragmentation

Caption: Key MS Fragmentation Pathways.

References

-

Gracia Vitoria, J. (2018). Synthesis of Cysteine Analogues in Enantiopure Form. Doctoral dissertation, Universidad de Zaragoza. [Link]

The Biological Versatility of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate Derivatives: A Technical Guide for Drug Discovery

Executive Summary: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, leading to the development of numerous successful drugs.[4] This technical guide focuses on the methyl 3-phenyl-1H-pyrazole-5-carboxylate scaffold, a substructure that has garnered significant interest for its therapeutic potential. We will delve into the synthetic strategies, key biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both a high-level overview of the field and detailed experimental insights to guide future research and development.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a versatile and highly valuable scaffold in drug design.[2][3] Its chemical properties, including its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for diverse interactions with biological targets. This has led to the development of pyrazole-containing drugs for a wide range of diseases. A notable example is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain, which features a pyrazole core.[2][5] The this compound framework provides a specific and modifiable template. The phenyl group at the 3-position and the methyl carboxylate at the 5-position serve as key anchor points for synthetic modifications, allowing chemists to fine-tune the molecule's steric and electronic properties to optimize potency and selectivity for various biological targets.

Synthetic Strategies for Pyrazole-5-Carboxylate Derivatives

The most prevalent and efficient method for constructing the pyrazole ring is through the cyclocondensation reaction of a 1,3-difunctional compound with hydrazine or its derivatives.[6][7] This approach offers a direct and versatile route to a wide range of substituted pyrazoles.

General Synthesis Workflow

The synthesis typically involves the reaction of a β-ketoester (a 1,3-dicarbonyl equivalent) with a substituted hydrazine. The choice of substituents on both reactants directly dictates the final substitution pattern on the pyrazole ring, providing a powerful tool for generating chemical diversity.

Data on Antimicrobial Activity

The table below highlights the minimum inhibitory concentration (MIC) of select pyrazole derivatives against pathogenic microbes.

| Compound Class | Target Microbe | MIC (µg/mL) | Reference |

| Thiazolo-pyrazole derivative | MRSA | 4 | |

| Pyrazole-thiazole hybrid | S. aureus | 1.9 | |

| Imidazo-pyridine pyrazole | E. coli | < 1 | |

| Hydrazone derivative 21a | S. aureus | 62.5 | |

| Hydrazone derivative 21a | A. niger | 2.9 |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of pyrazole derivatives against a specific microorganism.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Properties

The pyrazole core is central to some of the most well-known non-steroidal anti-inflammatory drugs (NSAIDs). T[5][7]his activity is primarily driven by the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

Mechanism of Action: COX-1 and COX-2 Inhibition

Inflammation is largely mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. *[7] COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa.

-

COX-2 is inducible and its expression is upregulated at sites of inflammation.

Derivatives of this compound can be designed to selectively inhibit COX-2 over COX-1. This selectivity is highly desirable as it reduces the risk of gastrointestinal side effects (e.g., ulcers) associated with non-selective NSAIDs.

[5]```dot digraph "inflammation_pathway" { graph [splines=true, overlap=false, nodesep=0.7]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Phospholipids" [label="Membrane Phospholipids"]; "AA" [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "COX1" [label="COX-1\n(Constitutive)"]; "COX2" [label="COX-2\n(Inducible)"]; "PGs_Homeostatic" [label="Prostaglandins\n(Gastric Protection)"]; "PGs_Inflammatory" [label="Prostaglandins\n(Inflammation, Pain)"]; "Derivative" [label="Selective Pyrazole\nDerivative", shape="diamond", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Phospholipids" -> "AA" [label="via PLA₂"]; "AA" -> "COX1"; "AA" -> "COX2"; "COX1" -> "PGs_Homeostatic"; "COX2" -> "PGs_Inflammatory"; "Derivative" -> "COX2" [arrowhead="tee", color="#EA4335", style="dashed", label="Selective Inhibition"]; }```

Structure-Activity Relationship (SAR) Insights

SAR studies have shown that the nature and position of substituents on the phenyl rings are critical for COX-2 selectivity. For instance, the presence of a sulfonamide or a similar group on one of the phenyl rings is a common feature in many selective COX-2 inhibitors, as it allows for specific interactions with the side pocket of the COX-2 active site.

Emerging Activities and Future Directions

The therapeutic potential of this compound derivatives is not limited to the activities discussed above.

-

Antiviral Activity: Recent studies have highlighted the promise of pyrazole derivatives as antiviral agents, with demonstrated activity against a range of viruses, including coronaviruses like SARS-CoV-2 and MERS-CoV. Th[8][9]e viral main protease (Mpro) has been identified as a promising target for these compounds.

-

[10] Challenges and Toxicity: While promising, the development of these compounds is not without challenges. Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown unexpected acute mammalian toxicity linked to the inhibition of mitochondrial respiration. Th[11][12]is underscores the critical need for early and appropriate in vitro toxicity screening, particularly assays that assess mitochondrial function, to de-risk candidates in the drug discovery pipeline.

-

Future Outlook: The versatility of the pyrazole scaffold continues to make it an attractive starting point for drug discovery. Future research will likely focus on optimizing selectivity to minimize off-target effects, improving pharmacokinetic properties, and exploring novel therapeutic applications. The use of computational methods and AI in drug design will further accelerate the discovery of new, potent, and safe pyrazole-based therapeutics.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Sciforum.

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). MDPI.

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information.

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science.

- Pyrazole and thiazole compounds with antiviral potential. (2024). ResearchGate.

- Synthesis and antiviral activity of new pyrazole and thiazole derivatives. (2009). PubMed.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). National Center for Biotechnology Information.

- Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). Royal Society of Chemistry.

- Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). ResearchGate.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Authorea.

- Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group. (n.d.). PubMed.

- 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). National Center for Biotechnology Information.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information.

- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.

- Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2014). Semantic Scholar.

- Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). National Center for Biotechnology Information.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2019). MDPI.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). PubMed.

- Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. (2021). YouTube.

- 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. (2021). Monash University.

- 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (n.d.). TCG Lifesciences.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. research.monash.edu [research.monash.edu]

- 12. tcgls.com [tcgls.com]

The Versatile Scaffold: A Technical Guide to Methyl 3-Phenyl-1H-pyrazole-5-carboxylate in Modern Organic Synthesis

Introduction: The Ascendancy of the Pyrazole Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a multitude of clinically significant pharmaceuticals.[1][2] From the anti-inflammatory blockbuster Celecoxib to the pioneering erectile dysfunction treatment Sildenafil, the pyrazole scaffold consistently imparts desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[3][4]

This technical guide focuses on a particularly valuable building block: methyl 3-phenyl-1H-pyrazole-5-carboxylate . Its strategic placement of a reactive ester group and a customizable phenyl moiety makes it an exceptionally versatile precursor for the synthesis of a diverse array of complex molecular architectures. This document will provide an in-depth exploration of its synthesis, characterization, and key applications, offering researchers and drug development professionals a comprehensive understanding of its utility in contemporary organic synthesis.

Synthesis and Characterization: Establishing a Reliable Foundation

The most direct and reliable method for the synthesis of this compound is the Knorr pyrazole synthesis, a classic and robust cyclocondensation reaction.[5] This transformation involves the reaction of a β-ketoester with a hydrazine derivative.

Synthetic Protocol: Knorr Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of the title compound from methyl benzoylacetate and hydrazine hydrate.

dot

Caption: Workflow for the synthesis of this compound.

Materials:

-

Methyl benzoylacetate

-

Hydrazine hydrate

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl benzoylacetate (1.0 eq) in absolute ethanol.

-

To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly add deionized water to the stirred solution until a precipitate forms.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a crystalline solid.

Mechanistic Insight: The Knorr Pyrazole Synthesis

The Knorr synthesis proceeds through a well-established mechanism involving initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.

dot

Caption: Mechanism of the Knorr pyrazole synthesis.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.7-7.8 (m, 2H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 7.1 (s, 1H, pyrazole-H), 3.9 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 162 (C=O), 148 (pyrazole-C), 142 (pyrazole-C), 130 (Ar-C), 129 (Ar-C), 128 (Ar-C), 125 (Ar-C), 108 (pyrazole-CH), 52 (OCH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O stretch, ester), ~1600, 1500 (C=C, C=N stretch), ~1250 (C-O stretch) |

| Mass Spec (EI) | m/z (%) = 202 (M⁺) |

Applications in Organic Synthesis: A Versatile Building Block

This compound serves as a versatile intermediate for the synthesis of more complex molecules, primarily through transformations of its ester functionality and reactions involving the pyrazole ring itself.

Hydrolysis to Pyrazole-5-Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of amides and other derivatives.[6]

dot

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Protocol: Hydrolysis of this compound

-

Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of lithium hydroxide or sodium hydroxide (2.0-3.0 eq).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

-

Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis of Pyrazole-5-Carboxamides

The ester can be converted to a wide range of amides, which are prevalent motifs in many biologically active compounds. This can be achieved either by direct aminolysis or, more commonly, by a two-step procedure involving hydrolysis to the carboxylic acid followed by amide coupling.[3]

Caption: General strategy for the synthesis of pyrazolo[3,4-d]pyrimidines.

Case Studies: Application in Drug Analogue Synthesis

The utility of the pyrazole core derived from this compound is exemplified in the synthesis of analogues of blockbuster drugs.

Synthesis of Celecoxib Analogues

Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core. The 3-phenyl-1H-pyrazole-5-carboxylate scaffold provides a direct route to analogues of this important anti-inflammatory drug. By introducing a sulfonamide group onto the N1-phenyl ring (synthetically incorporated at the hydrazine stage) and modifying the C3-phenyl group, novel COX-2 inhibitors can be developed.

Synthesis of Sildenafil Analogues

Sildenafil, a potent PDE5 inhibitor, contains a pyrazolo[4,3-d]pyrimidin-7-one core. The synthesis of sildenafil analogues can be envisioned starting from a suitably substituted pyrazole-5-carboxylate, which is then elaborated into the fused pyrimidine ring system. [3]

Conclusion: A Building Block of Strategic Importance

This compound has established itself as a building block of significant strategic importance in modern organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis via the robust Knorr reaction, coupled with the versatile reactivity of its ester group, provides access to a vast chemical space of pyrazole-containing molecules. From fundamental transformations such as hydrolysis and amidation to the construction of complex, fused heterocyclic systems, this pyrazole derivative offers a reliable and efficient starting point for the discovery and development of novel therapeutic agents. As the demand for new and improved pharmaceuticals continues to grow, the utility of such versatile building blocks will undoubtedly continue to expand.

References

- Abdel-Aziz, A. A.-M., et al. (2014). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica, 6(5), 394-406.

- El-Adl, K., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(16), 4983.

- Ghorab, M. M., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Journal of Applied Pharmaceutical Science, 7(1), 1-10.

- Royal Society of Chemistry. (2017).

- Hassan, A. S., et al. (2014). Synthesis of some pyrazolo[3,4-d]pyrimidine derivatives of biological effect. Beni-Suef University Journal of Basic and Applied Sciences, 3(4), 251-258.

- Kandeel, M. M., et al. (2021).

- Tumosienė, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Holzer, W., et al. (2009).

- Khan, I., et al. (2011).

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. PubChem. Retrieved from [Link]

- Ragab, F. A., et al. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.

- Patel, M. R., et al. (2015). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 9(1), 1-13.

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. PubChem. Retrieved from [Link]

- Kaur, A. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.

- Dr. Reddy's Laboratories Ltd. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. WO2015063709A1.

- Reddy, C. S., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). International Journal of Pharmaceutical Sciences and Research, 3(10), 3845-3851.

- Smith, A. B., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 24(1), 180-185.

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Video]. YouTube. [Link]...

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

- Asif, M. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(6), 613-625.

Sources

- 1. researchgate.net [researchgate.net]

- 2. crescentchemical.com [crescentchemical.com]

- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bsu.edu.eg [bsu.edu.eg]

- 6. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to Elucidating the Mechanism of Action of Methyl 3-phenyl-1H-pyrazole-5-carboxylate

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1][2] Methyl 3-phenyl-1H-pyrazole-5-carboxylate, a representative of this class, presents a promising yet enigmatic profile. While the broader family of pyrazole derivatives is known for a wide spectrum of biological activities, the specific molecular mechanisms underpinning the action of this particular ester remain largely uncharacterized.[3][4] This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, multi-phase strategy for systematically investigating and elucidating its mechanism of action. We move beyond theoretical discussion to provide actionable, field-proven experimental workflows, from initial hypothesis generation and target identification to target validation and phenotypic characterization. Our approach emphasizes scientific integrity through self-validating protocols and authoritative grounding, providing a robust framework for transforming a promising chemical entity into a well-understood therapeutic lead.

Introduction: The Pyrazole Scaffold and the Compound of Interest

Nitrogen-containing heterocyclic compounds are foundational to drug discovery, offering rich chemical diversity and favorable pharmacokinetic properties.[1] Among these, the pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is particularly prominent.[2] Its structural motif is present in a range of approved drugs, demonstrating its clinical significance.[2]

This compound (PubChem CID: 644585) is a small molecule featuring this core pyrazole scaffold, substituted with a phenyl group at position 3 and a methyl carboxylate group at position 5.[5] While direct, extensive biological studies on this specific molecule are not widely published, the known activities of structurally related pyrazole derivatives provide a logical starting point for investigation. These compounds have demonstrated a remarkable range of effects, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[6][7][8][9]

The primary challenge and objective of this guide is to establish a systematic and rigorous pathway to de-orphanize this compound—that is, to identify its molecular target(s) and characterize the biological pathways it modulates.

Compound Profile: Synthesis and Chemical Properties

The synthesis of pyrazole derivatives is well-established, often involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] For this compound, a common synthetic route would involve the reaction of a β-ketoester with phenylhydrazine or the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[2]

Key Chemical Properties:

-

Molecular Formula: C₁₁H₁₀N₂O₂[5]

-

Molecular Weight: 202.21 g/mol [5]

-

Structure:

(Image Source: PubChem CID 644585)

Hypothesizing Biological Activity: Insights from the Pyrazole Class

Before embarking on resource-intensive experimental work, we can formulate initial hypotheses based on the established bioactivities of the broader pyrazole family. This allows for the selection of relevant preliminary screening assays.

| Potential Biological Activity | Relevant Molecular Targets/Pathways | Supporting Evidence from Pyrazole Derivatives |

| Anti-inflammatory | COX-1/COX-2, TNF-α, IL-6, NF-κB Pathway | Many pyrazole derivatives, including the drug Celecoxib, are potent COX-2 inhibitors. Others have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6.[6][10] |

| Anticancer | Tubulin, Protein Kinases, Apoptotic Pathways (e.g., Caspases) | Pyrazole conjugates have been reported as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase.[11] Others show cytotoxicity against various cancer cell lines, including breast, prostate, and melanoma.[7][12] |

| Antidiabetic | α-glucosidase, α-amylase | Certain pyrazole derivatives have demonstrated potent in vitro inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[9] |

| Antibacterial | DNA Gyrase, Cell Wall Synthesis | Pyrazole-based compounds have been investigated as inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication.[8] |

A Strategic Framework for Mechanistic Investigation

We propose a logical, three-phase workflow to systematically uncover the mechanism of action. This process begins with broad, unbiased screening to identify a molecular target and progressively narrows the focus to validate the target and elucidate its downstream biological consequences.

Caption: A strategic workflow for mechanism of action elucidation.

Phase 1: Target Identification - Finding the Binding Partner

Target identification is the crucial first step in understanding a small molecule's action.[13] The choice of method depends on the availability of resources and the nature of the compound. We recommend a parallel approach using both affinity-based and label-free methods to increase the probability of success and provide cross-validation.

This classic biochemical method uses a modified version of the small molecule to "fish" for its binding partners in a complex biological sample like a cell lysate.[13][14]

Workflow Rationale: By immobilizing the compound, we can isolate proteins that physically interact with it. Subsequent identification by mass spectrometry provides a direct list of candidate targets. This method is powerful but requires careful design of the affinity probe to ensure the modification does not disrupt the compound's native binding activity.

Experimental Protocol: On-Bead Affinity Pull-Down

-

Probe Synthesis:

-

Synthesize an analog of this compound with a linker arm (e.g., a short PEG chain) attached to a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.

-

Covalently attach the linker-modified compound to a solid support, such as NHS-activated agarose beads. Create a control set of beads with no compound attached (or with an inactive analog).

-

-

Lysate Preparation:

-

Culture a relevant cell line (e.g., a human cancer cell line like MCF-7 if pursuing an anticancer hypothesis) to high density.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and function.

-

Clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration using a BCA or Bradford assay.

-

-

Affinity Purification:

-

Incubate a defined amount of cell lysate (e.g., 5-10 mg total protein) with the compound-conjugated beads and the control beads separately. Allow binding to occur for 2-4 hours at 4°C with gentle rotation.

-

To reduce non-specific binding, a competition experiment can be run in parallel, where the lysate is pre-incubated with an excess of the free (unmodified) compound before adding the beads.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series might involve 3-5 washes of increasing stringency (e.g., by slightly increasing salt concentration).

-

Elute the specifically bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of the free compound.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control and competition lanes.

-

Identify the proteins using mass spectrometry (LC-MS/MS).

-

Label-free methods avoid chemical modification of the compound, mitigating the risk of altering its activity.[13] DARTS is a powerful technique that leverages the principle that a small molecule binding to its target protein can stabilize the protein's conformation, making it more resistant to proteolysis.[15]

Caption: The experimental workflow for the DARTS method.

Workflow Rationale: This method identifies targets based on a functional consequence of binding (stabilization) rather than just affinity. It is particularly useful when synthesizing a tagged probe is challenging or when the binding site is unknown. A positive result—a protein band that is protected from degradation in the presence of the compound—provides strong evidence of a direct physical interaction.[15]

Phase 2: Target Validation - From Candidate to Confirmed Target

Identifying a list of putative targets is only the beginning. Validation is the process of confirming that the identified protein is indeed responsible for the compound's biological effect.[16]

Key Validation Strategies:

-

Genetic Validation:

-

Rationale: If the compound's effect is mediated through the target protein, then reducing the expression of that protein should mimic or occlude the effect of the compound.

-

Methods: Use RNA interference (siRNA) or CRISPR/Cas9 to knock down or knock out the gene encoding the putative target protein in a relevant cell line. Assess whether the loss of the protein leads to the same phenotype observed with compound treatment.

-

-

Biochemical and Biophysical Assays:

-

Rationale: To confirm a direct, high-affinity interaction between the compound and the purified target protein.

-

Methods:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

-

Surface Plasmon Resonance (SPR): Immobilizes the purified protein and measures the binding of the compound in real-time to determine on- and off-rates.

-

Enzymatic Assays: If the target is an enzyme, test the compound's ability to inhibit or activate its activity using a purified, recombinant version of the protein.

-

-

Phase 3: Pathway Elucidation and Phenotypic Analysis

With a validated target, the final phase connects the molecular interaction to the overall cellular and biological effect. This involves mapping the downstream signaling pathways and confirming the compound's activity in disease-relevant functional assays.

Example Pathway: Investigating a Hypothesized Anti-inflammatory Mechanism

Let's assume target validation identified a protein kinase involved in the NF-κB signaling pathway, a central regulator of inflammation.

Caption: A hypothetical signaling pathway showing inhibition of NF-κB activation.

Experimental Confirmation:

-

Western Blotting: Treat cells with an inflammatory stimulus (e.g., TNF-α) with and without the compound. Measure the phosphorylation levels of the target kinase and its substrate (e.g., IκBα). A successful compound should reduce this phosphorylation.

-

Immunofluorescence: Use microscopy to visualize the cellular location of NF-κB. In untreated, stimulated cells, NF-κB should translocate from the cytoplasm to the nucleus. Treatment with the compound should prevent this translocation.

-

Quantitative PCR (qPCR) / ELISA: Measure the downstream consequences. Treatment with the compound should reduce the transcription (qPCR) and secretion (ELISA) of pro-inflammatory genes and proteins, such as IL-6 and COX-2.

Essential Ancillary Studies: ADMET Profiling

A promising mechanism of action is only valuable if the compound has drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical.[17][18] Many of these properties can be predicted in silico before being confirmed with in vitro assays.[8][19]

| Parameter | Description | Recommended In Vitro Assay |

| Solubility | The ability of the compound to dissolve in aqueous media, impacting absorption. | Kinetic or thermodynamic solubility assays using UV-Vis spectroscopy or HPLC. |

| Permeability | The ability to cross biological membranes, such as the intestinal wall. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay. |

| Metabolic Stability | The compound's susceptibility to breakdown by metabolic enzymes (e.g., Cytochrome P450s). | Incubation with liver microsomes or hepatocytes followed by LC-MS analysis to measure compound disappearance over time. |

| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood, affecting its free concentration. | Rapid Equilibrium Dialysis (RED) assay. |

| Cytotoxicity | The compound's general toxicity to cells. | MTT or CellTiter-Glo assays on non-cancerous cell lines (e.g., HEK293 or primary cells).[11] |

Conclusion and Future Directions